Cas no 865544-13-4 (5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)
5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
- 865544-13-4
- F1381-0319
- AKOS024608279
- 5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
- 5-bromo-N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- (E)-5-bromo-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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- Inchi: 1S/C14H10BrClN2OS2/c1-2-18-9-4-3-8(16)7-11(9)21-14(18)17-13(19)10-5-6-12(15)20-10/h3-7H,2H2,1H3/b17-14-
- InChI Key: YRVWXPMXTDSINY-VKAVYKQESA-N
- SMILES: BrC1=CC=C(C(/N=C2/N(CC)C3C=CC(=CC=3S/2)Cl)=O)S1
Computed Properties
- Exact Mass: 399.91065g/mol
- Monoisotopic Mass: 399.91065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 451
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 86.2Ų
5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1381-0319-2μmol |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-5μmol |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-10μmol |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-20μmol |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-1mg |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-2mg |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-3mg |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-4mg |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-5mg |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1381-0319-10mg |
5-bromo-N-[(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
865544-13-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Additional information on 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
Comprehensive Analysis of 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS No. 865544-13-4)
The compound 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS No. 865544-13-4) is a highly specialized organic molecule with significant potential in pharmaceutical and material science research. Its unique structure, featuring a benzothiazole core and a thiophene carboxamide moiety, makes it a subject of interest for researchers exploring novel bioactive compounds. The presence of bromo and chloro substituents further enhances its reactivity, enabling diverse applications in drug discovery and organic synthesis.
In recent years, the demand for heterocyclic compounds like 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide has surged due to their role in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to other pharmacologically active molecules. The compound's CAS No. 865544-13-4 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry.
One of the most discussed topics in the context of benzothiazole derivatives is their anti-inflammatory and antimicrobial properties. Studies suggest that compounds like 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide may exhibit selective binding to biological targets, making them candidates for treating chronic diseases. This aligns with the broader trend of precision medicine, where researchers seek molecules with high specificity and minimal side effects.
From a synthetic perspective, the thiophene-carboxamide segment of this compound offers versatility in structure-activity relationship (SAR) studies. Chemists are exploring modifications to its ethyl or halogen substituents to optimize properties like solubility and bioavailability. Such efforts are critical for advancing drug development pipelines, especially in oncology and neurology. The compound's CAS No. 865544-13-4 often appears in patents related to bioconjugation and prodrug design.
Environmental and green chemistry considerations are also shaping research around 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide. Scientists are investigating sustainable synthesis routes to minimize waste and energy consumption. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in reducing the environmental footprint of chemical manufacturing.
In material science, the compound's conjugated system and electron-withdrawing groups make it a candidate for organic semiconductors and photovoltaic applications. Its ability to form charge-transfer complexes could revolutionize flexible electronics, a hot topic in Industry 4.0 discussions. Searches for CAS No. 865544-13-4 in this context often relate to optoelectronic materials and molecular engineering.
Quality control and analytical characterization of 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide rely on advanced techniques like HPLC-MS and NMR spectroscopy. These methods ensure purity and consistency, which are critical for regulatory compliance in pharmaceutical applications. The compound's chromatographic behavior is another area of active research, particularly for method development in analytical labs.
Looking ahead, the integration of AI-driven drug discovery platforms could accelerate the exploration of 5-bromo-N-(2E)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide derivatives. Machine learning models trained on SAR data may predict novel analogs with enhanced efficacy, addressing unmet medical needs. This intersection of computational chemistry and experimental validation represents the future of rational drug design.
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